3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H15F3N2O2 and its molecular weight is 240.22 g/mol. The purity is usually 95%.
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Biological Activity
3-Amino-1-(3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group in its structure is known to enhance the pharmacological properties of organic compounds, making it a valuable subject for research in drug discovery and development.
The molecular formula of this compound is C₁₃H₁₈F₃N₃O, and it has a molecular weight of approximately 303.30 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity, particularly in terms of potency and selectivity against various biological targets.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and receptor binding affinity. Studies have shown that compounds with similar structures exhibit inhibition of various enzymes, including proteases and kinases, which are critical in several disease processes.
Antifibrotic Effects
Recent studies indicate that compounds similar to this compound have demonstrated significant antifibrotic effects. For instance, EM703, a compound with structural similarities, was shown to reduce hydroxyproline content in lung tissues, indicating its potential to mitigate pulmonary fibrosis by inhibiting collagen production and TGF-β signaling pathways .
Anti-inflammatory Properties
In addition to antifibrotic activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds with trifluoromethyl groups have been reported to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial mediators in inflammatory responses . This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications in the chemical structure, particularly the incorporation of trifluoromethyl groups, can significantly enhance the biological activity of related compounds. For example, the introduction of a -CF₃ group has been shown to increase potency against various biological targets by improving binding interactions .
Properties
IUPAC Name |
3-amino-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c10-9(11,12)8(6-15)2-4-14(5-8)7(16)1-3-13/h15H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVVIQCTFVVBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(CO)C(F)(F)F)C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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